molecular formula Unknown B1191805 MSC2156119J

MSC2156119J

カタログ番号 B1191805
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MSC2156119J is an orally bioavailable inhibitor of the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)) with potential antineoplastic activity. c-Met inhibitor MSC2156119J selectively binds to c-Met, which inhibits c-Met phosphorylation and disrupts c-Met-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)

科学的研究の応用

Lab-Scale Intervention and Policy

  • MSC2156119J is involved in crucial debates about technological developments in public and political arenas. Its development is shaped by policy-makers' attention to the ethical, legal, and social aspects of scientific research, especially in new areas such as genomics and nanotechnology (Schuurbiers & Fisher, 2009).

Clinical Progress in Stem Cell Research

  • Research on mesenchymal stem cells (MSCs) indicates their broad anti-inflammatory and immune-modulatory properties. MSC2156119J's applications in regenerative medicine and targeted therapy are under investigation in over 950 clinical trials. This underscores its potential for broad applications in clinical settings (Pittenger et al., 2019).

Treatment of Various Organ Disorders

  • MSC2156119J is explored for its potential in gene therapy of various malignant organ disorders. Its properties, such as tropism toward tumor/injury sites and production of anti-inflammatory molecules, make it a candidate for regenerative medicine and targeted therapy (Marofi et al., 2018).

Tumor Growth and Phase II Dose Selection

  • The effectiveness of MSC2156119J in inhibiting tumor growth is a significant area of research. Its role in determining the recommended phase II dose for clinical programs highlights its potential in cancer treatment (Xiong et al., 2015).

Engineering MSCs for Regenerative Medicine and Drug Delivery

  • MSC2156119J is also being engineered for enhanced therapeutic efficacy in regenerative medicine. This involves genetic engineering, therapeutic agent incorporation, and cell surface modification to augment its therapeutic applications (Park et al., 2015).

MSCs in Tissue Engineering and Regenerative Medicine

  • MSC2156119J's role in tissue engineering, particularly in repairing and regenerating tissues, is a critical application. Its ability to differentiate into various cell lineages is harnessed in tissue engineering strategies (Sasaki et al., 2008).

Implications in Cell Biology and Medicine

  • The inhibitor is also significant in understanding the cellular processes and therapeutic applications of MSCs in regenerative medicine. Its applications raise important questions about the long-term safety and efficacy of MSCs in clinical settings (Javazon et al., 2004).

Tumor Growth in Liver Cancer Models

  • MSC2156119J has shown efficacy in inhibiting tumor growth in liver cancer models, indicating its potential in cancer therapy, especially in cases with active c-Met signaling (Bladt et al., 2014).

特性

製品名

MSC2156119J

分子式

Unknown

分子量

0

外観

Solid powder

同義語

MSC2156119J; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。